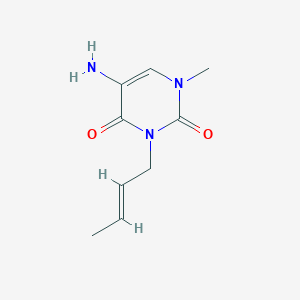

5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative featuring a 1-methyl group, a 5-amino substituent, and a but-2-en-1-yl chain at position 3. The unsaturated but-2-en-1-yl group introduces unique reactivity and conformational properties, distinguishing it from saturated alkyl or aromatic analogues.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

5-amino-3-[(E)-but-2-enyl]-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O2/c1-3-4-5-12-8(13)7(10)6-11(2)9(12)14/h3-4,6H,5,10H2,1-2H3/b4-3+ |

InChI Key |

CXGOVEPFPXVEIX-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CN1C(=O)C(=CN(C1=O)C)N |

Canonical SMILES |

CC=CCN1C(=O)C(=CN(C1=O)C)N |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction and Its Variants

The classical Biginelli reaction is a three-component condensation involving an aldehyde, a β-ketoester or diketone, and urea or thiourea to form dihydropyrimidinones. For the preparation of the target compound, a modified Biginelli reaction can be employed using:

- Starting materials : an appropriate aldehyde (e.g., but-2-enal or its derivatives), methyl-substituted urea, and a β-ketoester or acetoacetate.

- Catalysts : Lewis acids such as FeCl3, Bi(NO3)3·5H2O, or ZrCl4 have been reported to promote these reactions under solvent-free or mild conditions, enhancing yields and reducing reaction times.

- Conditions : Microwave irradiation or ultrasound can be applied to accelerate the reaction kinetics and improve product purity.

For example, the direct three-component Biginelli reaction with guanidine derivatives and acetoacetates has been shown to produce 2-amino-1,4-dihydropyrimidines, which can be further modified to introduce the amino and methyl groups at desired positions.

Alkylation and Substitution Reactions

The introduction of the 1-methyl group on the tetrahydropyrimidine ring is typically achieved via N-alkylation of the pyrimidine nitrogen using alkyl halides such as iodomethane in the presence of a base like potassium carbonate. This method ensures regioselective methylation at the N-1 position.

Similarly, the but-2-en-1-yl substituent at the 3-position can be introduced either by:

- Using but-2-enal as the aldehyde component in the Biginelli reaction, which incorporates the alkene side chain directly into the dihydropyrimidine ring during cyclization.

- Post-synthetic alkylation of a precursor dihydropyrimidine with but-2-enyl halides under Williamson ether synthesis conditions or nucleophilic substitution reactions.

One-Pot and Tandem Synthesis Approaches

Recent advances include one-pot tandem synthesis protocols where benzyl halides are oxidized in situ to aldehydes (via Kornblum oxidation) followed by a Biginelli reaction, all under microwave irradiation and catalyst-free conditions. This method offers an efficient route to functionalized dihydropyrimidinones with diverse substituents.

Solvent and Catalyst Effects

- Solvent-free conditions have been successfully applied using catalysts such as Bi(NO3)3·5H2O or ZrCl4 to promote the cyclization and condensation steps, offering environmental and operational benefits.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used in alkylation steps to dissolve reactants and facilitate nucleophilic substitution.

Research Findings and Data Summary

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Biginelli condensation | But-2-enal, methylurea, ethyl acetoacetate, FeCl3 catalyst, solvent-free, microwave | 70-85 | Efficient formation of tetrahydropyrimidine core with alkene side chain |

| 2 | N-alkylation | Iodomethane, K2CO3, DMF, reflux | 80-95 | Selective methylation at N-1 position |

| 3 | Post-synthetic substitution | But-2-enyl bromide, K2CO3, DMF, reflux | 75-90 | Introduction of but-2-enyl group if not incorporated in step 1 |

| 4 | One-pot tandem synthesis | Benzyl halide oxidation + Biginelli, DMSO, microwave, catalyst-free | 65-80 | Streamlined synthesis combining oxidation and cyclization |

Analytical and Characterization Techniques

- Elemental analysis and microanalysis confirm the composition and purity of synthesized compounds.

- Infrared spectroscopy (IR) identifies characteristic functional groups such as NH, C=O, and C=C stretches.

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) elucidates the structural framework and confirms substitution patterns.

- Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns consistent with the target compound.

Summary and Expert Perspective

The preparation of 5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is best approached through a modified Biginelli reaction involving but-2-enal, methylurea, and a suitable β-ketoester under catalytic or microwave-assisted conditions. Subsequent N-alkylation ensures methyl substitution on the nitrogen. Alternative or complementary methods include one-pot tandem reactions and solvent-free catalysis, which enhance efficiency and sustainability.

This synthetic versatility is supported by diverse catalytic systems and reaction conditions, allowing for optimization based on scale, desired purity, and functional group tolerance. The methodologies are well-documented in peer-reviewed literature, reflecting a mature understanding of pyrimidine chemistry and its applications in medicinal and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets’ activity, leading to changes in cellular processes and physiological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Key structural differences arise from substituents at positions 1, 3, and 5:

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

Key Observations:

- 3-Propyl Analogue (C₈H₁₃N₃O₂) : A saturated alkyl chain enhances stability but reduces conformational rigidity compared to the unsaturated target compound.

- Bromacil : Bromine at position 5 and a bulky sec-butyl group at position 3 confer herbicidal activity, highlighting the role of electronegative substituents in agrochemical applications.

- Thymine : Simplicity (5-methyl substituent) underpins its biological role in DNA, contrasting with the target compound’s amino group, which enables hydrogen bonding.

Table 2: Property Comparison

Notable Findings:

- Reactivity : The but-2-en-1-yl group’s double bond may enable conjugation or cycloaddition reactions, offering synthetic versatility absent in saturated analogues.

- Bromacil’s Specificity : The bromine atom and sec-butyl chain in bromacil enhance binding to plant acetolactate synthase, a target enzyme in herbicides .

- Amino Group Influence: The 5-amino group in the target compound could facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, unlike thymine’s methyl group.

Biological Activity

5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Thymidine Phosphorylase Inhibition :

- Research indicates that derivatives of tetrahydropyrimidine can act as non-competitive inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The compound exhibited an IC50 value of approximately 314 µM , suggesting moderate inhibitory potential against TP .

-

Antimicrobial Activity :

- Pyrimidine derivatives, including those similar to 5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, have demonstrated significant activity against various pathogens. For example, compounds with similar structures have been reported to be effective against E. coli, S. aureus, and C. albicans, indicating a broad spectrum of antimicrobial activity .

- Cytotoxicity Studies :

The mechanisms underlying the biological activities of 5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are primarily linked to its interaction with specific enzymes and cellular pathways:

- Non-Competitive Inhibition of TP : The binding affinity studies through molecular docking suggest that the compound fits well into the active site of TP without competing with the substrate directly. This mode of inhibition may provide a strategic advantage in therapeutic settings where modulation of angiogenesis is desired .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Q & A

Q. What are the established synthetic routes for 5-amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how are reaction conditions optimized?

The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as Biginelli condensation or nucleophilic substitution, with strict control of temperature, pH, and solvent systems. For example, Biginelli reactions require refluxing ethanol or acetic acid as solvents, with catalysts like HSO to enhance cyclization efficiency . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization focuses on stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of aldehyde to urea derivatives) and reaction times (3–5 hours under reflux) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- HPLC/LC-MS : To assess purity (>98%) using C18 columns and mobile phases like ammonium acetate buffer (pH 6.5) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., but-2-en-1-yl group at C3, methyl at N1) .

- FT-IR : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm, NH bends at 1600–1650 cm) .

- Elemental analysis : Validates empirical formulas (e.g., CHNO) with <0.4% deviation .

Q. How is the compound screened for biological activity in antiviral or anticancer research?

Initial screening involves:

- In vitro assays : Cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7) and antiviral activity (plaque reduction assays against HSV-1 or HIV-1) .

- Enzyme inhibition : Testing inhibition of thymidylate synthase or viral polymerases at concentrations of 1–100 µM .

- Animal models : Dose-response studies in murine models (e.g., 10–50 mg/kg oral dosing) to evaluate pharmacokinetics and efficacy .

Advanced Research Questions

Q. How do substituent modifications (e.g., but-2-en-1-yl vs. chlorophenyl groups) influence bioactivity and selectivity?

Structure-activity relationship (SAR) studies compare analogs with varied substituents:

- But-2-en-1-yl : Enhances lipophilicity (logP ~1.8), improving membrane permeability but reducing aqueous solubility .

- Chlorophenyl groups : Increase halogen bonding with target enzymes, boosting antiviral potency (EC values <10 µM) but raising cytotoxicity risks .

- Methyl at N1 : Stabilizes the tetrahydropyrimidine ring, reducing metabolic degradation in vivo . Computational docking (AutoDock Vina) predicts binding affinities to viral proteases, guiding rational design .

Q. What mechanistic insights exist regarding its interference with DNA synthesis or viral replication?

Mechanistic studies use:

- Radiolabeled tracers : H-thymidine incorporation assays to track DNA synthesis inhibition in cancer cells .

- Viral polymerase assays : Time-resolved fluorescence to measure inhibition kinetics (e.g., IC = 2.5 µM for HSV-1 polymerase) .

- Metabolomic profiling : LC-MS/MS identifies metabolites like 5-aminouracil, suggesting degradation pathways .

Q. How can stability studies under varying pH, temperature, and light conditions inform formulation strategies?

Accelerated stability testing includes:

- pH stability : Incubation in buffers (pH 1.2–9.0) at 37°C for 24 hours, with HPLC monitoring degradation products (e.g., hydrolysis at pH >8) .

- Thermal stability : Storage at 40°C/75% RH for 6 months to assess crystallinity changes via XRD .

- Photostability : Exposure to UV light (ICH Q1B guidelines) identifies photodegradants requiring light-resistant packaging .

Q. What methods are employed to resolve enantiomers or analyze chiral purity in derivatives?

Chiral separation techniques include:

Q. How can solubility challenges in aqueous and organic solvents be addressed for in vivo studies?

Strategies involve:

- Co-solvents : Use of DMSO/PEG-400 mixtures (10–20% v/v) for intravenous administration .

- pH adjustment : Salt formation (e.g., hydrochloride salts) to enhance water solubility (>5 mg/mL at pH 4.5) .

- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm diameter) improve bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.